molecular formula C8H7F2NO2 B3025471 N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine CAS No. 332110-52-8

N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B3025471
CAS No.: 332110-52-8
M. Wt: 187.14 g/mol
InChI Key: IUOZSTLMTBFGGX-UHFFFAOYSA-N
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Description

N-[[2-(Difluoromethoxy)phenyl]methylidene]hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) bonded to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position. These compounds are typically synthesized via condensation reactions between hydroxylamine and substituted benzaldehydes, often involving reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) .

The difluoromethoxy substituent is electron-withdrawing due to the electronegativity of fluorine, which influences the compound’s electronic distribution, solubility, and reactivity.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOZSTLMTBFGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366320
Record name N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-52-8
Record name N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium acetate, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine is being investigated as a lead compound in drug discovery. Its structural features, including the difluoromethoxy group and hydroxylamine functional group, suggest potential antimicrobial and anticancer properties. The compound's lipophilicity may enhance cellular uptake, making it a candidate for therapeutic applications.

Case Studies

  • Anticancer Activity : Research indicates that hydroxylamines can inhibit various enzymes, potentially leading to anticancer effects. Similar compounds have shown promise in targeting cancer cell lines, with some exhibiting IC50 values below 10 μM against human colon cancer cells .
  • Antimicrobial Properties : Studies on related Mannich bases have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects .

Agricultural Chemistry

Agrochemical Applications
The compound may serve as an intermediate in the synthesis of agricultural chemicals. Its unique reactivity profile allows for the development of new herbicides and pesticides, particularly those that require fluorinated compounds to enhance efficacy and stability in various environments.

Potential Uses

  • Pesticides : The incorporation of fluorinated groups is known to improve the biological activity and persistence of agrochemicals, making this compound a valuable candidate for further exploration in this field.
  • Fungicides/Insecticides : The compound's structure could be modified to create effective fungicides or insecticides, contributing to integrated pest management strategies.

Materials Science

Synthesis and Material Properties
The synthesis of this compound typically involves the condensation of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine. This process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Material Characteristics

  • Lipophilicity and TPSA : The compound's moderate lipophilicity (logP ≈ 2.0961) and polar surface area (TPSA ≈ 41.82 Ų) suggest it may possess properties suitable for various applications in materials science, including polymer synthesis or as additives in coatings.
  • Chemical Reactivity : The presence of both electron-withdrawing and electron-donating groups makes this compound versatile for further chemical modifications, potentially leading to novel materials with tailored properties.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a. Positional Isomers
  • N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine (CAS 556016-57-0): This para-substituted isomer has a difluoromethoxy group at the 4-position. Key Properties: Predicted boiling point (243.1±35.0°C), density (1.27±0.1 g/cm³), and pKa (10.51±0.10) .
b. N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (CAS 74467-00-8):
  • Features a trifluoromethyl (-CF₃) group at the 2-position instead of difluoromethoxy.
  • Key Properties: Molecular formula C₈H₆F₃NO, molecular weight 189.13 g/mol, synthesized in 91% yield via NCS-mediated oxidation .
  • The -CF₃ group is more electron-withdrawing than -OCF₂H, leading to greater stabilization of the oxime intermediate and altered reaction kinetics.

Substituent Type and Functional Group Variations

a. Nitro-Substituted Analogs
  • Key Properties: Molecular formula C₇H₆N₂O₃, molecular weight 166.13 g/mol, synthesized in 84% yield . The nitro group’s strong electron-withdrawing nature increases acidity (lower pKa) compared to difluoromethoxy derivatives.
b. Heterocyclic Derivatives
  • N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine (CAS 1265324-16-0): Replaces the benzene ring with a pyridine ring (6-methyl substitution). Key Properties: Molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Arylaldoximes
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Yield (%) Boiling Point (°C) Density (g/cm³)
Target Compound -OCF₂H 2 C₈H₇F₂NO₂ 187.14 N/A N/A N/A
N-[[4-(Difluoromethoxy)phenyl]methylidene]hydroxylamine -OCF₂H 4 C₈H₇F₂NO₂ 187.14 N/A 243.1±35.0 1.27±0.1
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine -CF₃ 2 C₈H₆F₃NO 189.13 91 N/A N/A
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine -NO₂ 4 C₇H₆N₂O₃ 166.13 84 N/A N/A

Biological Activity

N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C9H9F2N2O
  • CAS Number: 332110-52-8

The presence of difluoromethoxy and hydroxylamine functional groups suggests potential reactivity and biological interaction pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is significant in the context of enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, Mannich bases derived from related structures have shown increased cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
Mannich Base AMCF-7<2
Mannich Base BSK-LU-11.5
This compoundTBDTBD

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for skin-related conditions and cosmetic applications .

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of hydroxylamine derivatives on Jurkat T lymphocyte cells. The results demonstrated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Enzyme Interaction : Another research project focused on the inhibitory effects of hydroxylamine derivatives on mushroom tyrosinase, revealing that some compounds exhibited IC50 values significantly lower than those of conventional inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine, and how can reaction conditions be controlled to minimize by-products?

  • Methodology : The compound can be synthesized via Schiff base formation between hydroxylamine derivatives and substituted benzaldehydes. Key steps include pH control (e.g., maintaining alkaline conditions using sodium bicarbonate to suppress undesired side reactions) and slow addition of electrophilic reagents (e.g., benzoyl chloride analogs) under stirring . Temperature optimization (e.g., 0–5°C for exothermic steps) and purification via selective solubility in ammonia solutions can isolate the target compound from by-products like dibenzoylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the imine (C=N) bond at 160–165 ppm and difluoromethoxy (-OCF2_2H) splitting patterns .
  • FTIR : Stretching vibrations for C=N (1640–1620 cm1^{-1}) and OCF2_2H (1150–1100 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from fluorine substituents .

Advanced Research Questions

Q. How can computational chemistry methods predict the stability and reactivity of Schiff base derivatives like this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to assess redox stability. Molecular dynamics simulations evaluate conformational flexibility, while electrostatic potential maps predict nucleophilic/electrophilic sites for reactivity studies . Solvent effects (e.g., polarizable continuum models) refine thermodynamic stability in aqueous or organic media .

Q. What experimental strategies resolve contradictions in reported spectral data for difluoromethoxy-containing Schiff bases?

  • Methodology :

  • Cross-Validation : Compare NMR data across solvents (DMSO-d6_6, CDCl3_3) to identify solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond geometry (e.g., E/Z isomerism in imine groups) .
  • Isotopic Labeling : 19^{19}F NMR tracks fluorine environments, distinguishing between OCF2_2H and other fluorinated by-products .

Q. How can researchers assess the thermodynamic stability of this compound under varying pH and temperature?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.
  • pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the imine bond is a key degradation pathway under acidic conditions .
  • Kinetic Modeling : Arrhenius plots derived from accelerated stability studies (40–60°C) predict shelf-life at ambient conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine
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N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine

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